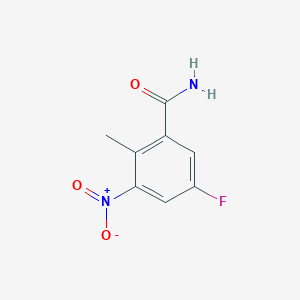

5-fluoro-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

5-fluoro-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-4-6(8(10)12)2-5(9)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEKYPPSGHKFQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-3-nitrobenzamide typically involves the nitration of 5-fluoro-2-methylbenzoic acid. The process begins with the conversion of 5-fluoro-2-methylbenzoic acid using fuming nitric acid and oleum. The nitration reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid the formation of byproducts . The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then converted to its methyl ester using methanol .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors . The continuous-flow process involves the nitration of 3-fluorobenzotrifluoride using mixed acids, followed by separation and purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Reduction: The reduction of the nitro group yields 5-fluoro-2-methyl-3-aminobenzamide.

Substitution: Substitution of the fluorine atom can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 5-fluoro-2-methyl-3-nitrobenzamide and related benzamides:

Reactivity and Stability

- Nitro Group Reactivity : The nitro group in this compound is prone to reduction under acidic conditions (e.g., with SnCl₂), forming diamines, as observed in . This contrasts with cyprofuram (), where the tetrahydrofuran ring stabilizes the molecule against reduction .

- Fluorine Effects: The 5-fluoro substituent increases electronegativity, enhancing intermolecular interactions compared to non-fluorinated analogs like flutolanil. Fluorine’s small size also minimizes steric hindrance .

Biological Activity

5-Fluoro-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: CHFNO

- Molecular Weight: 201.17 g/mol

The compound features a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, which contribute to its biological activity by enhancing stability and bioavailability.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound's stability and solubility, making it a valuable scaffold for drug development .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been studied against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism includes inhibition of bacterial topoisomerases, essential enzymes for DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | <0.25 | High |

| Enterococcus faecalis | <0.03125 | Very High |

| Escherichia coli | 1–8 | Moderate |

| Acinetobacter baumannii | 4 | Moderate |

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, with MIC values below clinically significant thresholds .

Anticancer Properties

In addition to its antimicrobial effects, this compound also shows potential as an anticancer agent. Studies have suggested that it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell growth and survival .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values reported as follows:

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 12.5 | High |

| A549 | 15.0 | Moderate |

| HeLa | 20.0 | Moderate |

These findings suggest that the compound may serve as a lead candidate for further development into anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-2-methyl-3-nitrobenzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include:

- Nitration : Introducing the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Fluorination : Electrophilic fluorination via halogen exchange (e.g., using KF in polar aprotic solvents like DMF) or directed ortho-metalation strategies .

- Amidation : Coupling the carboxylic acid intermediate with methylamine using coupling agents like EDCI/HOBt in dichloromethane .

- Critical Consideration : Monitor reaction progress via TLC or HPLC to ensure regioselectivity, as competing side reactions (e.g., para-substitution) may occur.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Fluorine coupling splits signals in ¹H NMR (e.g., J₃-F ~8–12 Hz) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular formula (C₈H₆FN₂O₃) and fragmentation patterns (e.g., loss of NO₂ or F) .

Q. What are the key reactivity trends of the nitro and fluoro substituents in this compound?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. It can be reduced to an amine (e.g., using H₂/Pd-C) for further derivatization .

- Fluoro Group : Enhances stability against hydrolysis and participates in hydrogen bonding, influencing solubility and biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Use DMF for fluorination (enhances nucleophilicity of F⁻) and dichloromethane for amidation (minimizes side reactions) .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nitro-group introduction .

- Temperature Control : Maintain sub-zero temperatures during nitration to suppress byproducts .

- Data-Driven Approach : Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading) .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes inhibited by nitroaromatics) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed biological activity (e.g., antimicrobial IC₅₀) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., replacing nitro with cyano) to isolate structural contributors to activity .

- Assay Validation : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to minimize variability .

- Meta-Analysis : Compare results across studies using statistical tools (e.g., funnel plots) to identify outliers or publication bias .

Q. What strategies are effective in scaling up the synthesis while maintaining purity?

- Methodological Answer :

- Continuous Flow Chemistry : Enhances heat/mass transfer for nitration and fluorination steps, reducing decomposition .

- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to improve crystal habit and purity (>98%) .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.